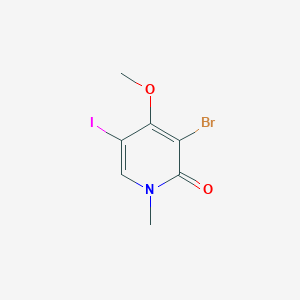

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one

Description

Properties

IUPAC Name |

3-bromo-5-iodo-4-methoxy-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrINO2/c1-10-3-4(9)6(12-2)5(8)7(10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXHAOUKKXHJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C(C1=O)Br)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30580401 | |

| Record name | 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920490-71-7 | |

| Record name | 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one: A Scaffold for Advanced Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one (CAS 920490-71-7), a halogenated pyridinone with significant potential as a versatile intermediate in medicinal chemistry. Given the limited publicly available data on this specific molecule, this guide synthesizes known information with established principles of pyridinone chemistry to present its physicochemical properties, a plausible synthetic strategy, and its prospective applications in drug development. The pyridinone core is a privileged scaffold in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The unique substitution pattern of the title compound offers a valuable platform for the creation of diverse chemical libraries for screening against various therapeutic targets.[2][3][4]

Physicochemical Properties and Structural Features

This compound is a multifaceted molecule whose reactivity is governed by its distinct functional groups. The presence of both bromine and iodine atoms at positions 3 and 5 respectively, provides orthogonal handles for sequential, site-selective cross-coupling reactions, a highly desirable feature in complex molecule synthesis.[5][6] The methoxy group at position 4 and the N-methyl group can influence the compound's solubility, electronic properties, and steric interactions with biological targets.[7]

| Property | Value | Source |

| CAS Number | 920490-71-7 | [8][9][10] |

| Molecular Formula | C₇H₇BrINO₂ | [8][9] |

| Molecular Weight | 343.94 g/mol | [8][9] |

| Purity | ≥97% (typical) | [8][10] |

| Canonical SMILES | COC1=C(C(=O)N(C=C1I)C)Br | N/A |

| InChI Key | N/A | N/A |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; O_C2 [label="O", pos="2.2,0!"]; Br_C3 [label="Br", pos="2.4,-2.8!"]; O_C4 [label="O", pos="0,-4!"]; C_O_C4 [label="CH3", pos="-1.2,-4.7!"]; I_C5 [label="I", pos="-2.4,-2.8!"]; C_N1 [label="CH3", pos="-2.4,0!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- O_C2 [label="="]; C3 -- Br_C3 [label=""]; C4 -- O_C4 [label=""]; O_C4 -- C_O_C4 [label=""]; C5 -- I_C5 [label=""]; N1 -- C_N1 [label=""];

// Invisible nodes for ring double bonds p1 [pos="0.6,-1.4!", shape=point, width=0]; p2 [pos="-0.6,-1.4!", shape=point, width=0]; C3 -- C4 [style=invis]; C5 -- C6 [style=invis];

// Double bonds in the ring edge [style=solid]; C3 -- C4 [label="", constraint=false]; C5 -- C6 [label="", constraint=false]; }

Caption: Chemical structure of this compound.

Proposed Synthetic Workflow

The synthesis could commence with a commercially available dihalopyridine, which undergoes nucleophilic substitution to introduce the methoxy group.[14] Subsequent N-methylation followed by selective iodination and bromination would yield the target compound. The order of halogenation is critical to control regioselectivity.

Caption: Proposed synthetic workflow for the target compound.

Hypothetical Experimental Protocol:

-

Step 1: Methoxylation: A suitable dihalopyridine precursor would be reacted with sodium methoxide in methanol at elevated temperatures in a sealed vessel.[14]

-

Step 2: N-Methylation: The resulting methoxypyridine would be treated with an alkylating agent such as methyl iodide in the presence of a base like silver carbonate to achieve N-methylation.[11]

-

Step 3 & 4: Halogenation: The N-methylated pyridinone would undergo sequential electrophilic halogenation. Selective iodination could be achieved using N-iodosuccinimide (NIS), followed by bromination with N-bromosuccinimide (NBS) under controlled conditions to afford the final product. The purification at each step would likely involve column chromatography.

Potential Applications in Drug Discovery

The structural attributes of this compound make it a highly attractive scaffold for the development of novel therapeutics. Pyridinone derivatives are known to possess a broad spectrum of pharmacological activities.[1]

Kinase Inhibitors

The pyridinone moiety is a well-established hinge-binding motif for protein kinases, which are critical targets in oncology and inflammatory diseases.[1] The dihalogenated nature of this compound allows for its use in fragment-based drug design and the generation of libraries for screening against various kinases. For instance, substituted pyridinones have shown promise as inhibitors of IRAK4, a key kinase in inflammatory signaling pathways, with potential applications in neurodegenerative diseases.[15]

Central Nervous System (CNS) Agents

The ability to modulate the physicochemical properties of the pyridinone scaffold through substitution can lead to compounds with improved blood-brain barrier permeability.[16] This makes this compound a promising starting point for the development of CNS-penetrant drugs targeting neurological disorders.

Agrochemicals and Materials Science

Beyond pharmaceuticals, halogenated pyridines serve as crucial intermediates in the synthesis of agrochemicals and advanced materials.[5] The reactivity of the carbon-halogen bonds can be exploited to construct complex molecules with desired properties for these applications.

Caption: Potential application pathways for the title compound.

Conclusion

While detailed experimental data for this compound remains scarce in the public domain, its structural features firmly place it as a compound of high interest for chemical and pharmaceutical research. The dihalogenated pyridinone core provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and CNS-active agents. Further investigation into the synthesis and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022-03-23). PubMed Central. [Link]

-

The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. PubMed Central. [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. (2018-01-15). NIH. [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

-

Synthesis of pyridinone with various reactions. ResearchGate. [Link]

-

A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors - PMC. (2024-04-26). PubMed Central. [Link]

-

Synthesis of some pyridone derivatives. ResearchGate. [Link]

-

This compound - MySkinRecipes. MySkinRecipes. [Link]

-

Design, synthesis and structure-activity evaluation of novel 2-pyridone-based inhibitors of α-synuclein aggregation with potentially improved BBB permeability. Semantic Scholar. [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]

-

This compound - 北京欣恒研科技有限公司. 北京欣恒研科技有限公司. [Link]

-

This compound - 阿镁生物. 阿镁生物. [Link]

-

Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound [myskinrecipes.com]

- 9. This compound - CAS:920490-71-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 10. This compound - CAS:920490-71-7 - 阿镁生物 [amaybio.com]

- 11. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and structure-activity evaluation of novel 2-pyridone-based inhibitors of α-synuclein aggregation with potentially improved BBB permeability. | Semantic Scholar [semanticscholar.org]

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a highly substituted pyridinone derivative with potential applications in medicinal chemistry and drug development. The synthesis of such polysubstituted heterocyclic compounds is a significant challenge in organic chemistry. This document outlines a multi-step synthetic route, starting from commercially available 4-methoxypyridine. Each step is detailed with proposed reagents, reaction conditions, and underlying mechanistic considerations. The guide is designed to provide researchers with the foundational knowledge to approach the synthesis of this and structurally related molecules.

Introduction and Retrosynthetic Analysis

Substituted pyridin-2(1H)-ones are a class of heterocyclic compounds that are prevalent in many biologically active molecules and natural products. Their unique electronic and structural features make them attractive scaffolds in drug discovery. The target molecule, this compound, is a highly functionalized pyridinone with a specific substitution pattern that could be of interest for structure-activity relationship (SAR) studies.

A retrosynthetic analysis of the target molecule suggests a convergent approach, where the pyridinone core is first assembled and then functionalized. The final N-methylation step is straightforward. The key challenge lies in the regioselective introduction of the bromine and iodine atoms at the C3 and C5 positions, respectively, and the presence of the methoxy group at the C4 position.

Our proposed synthetic strategy commences with the readily available 4-methoxypyridine and proceeds through a series of electrophilic aromatic substitutions and a final N-alkylation.

Overall Proposed Synthetic Pathway:

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Bromination of 4-Methoxypyridine

The initial step involves the regioselective bromination of 4-methoxypyridine. The methoxy group is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of 4-methoxypyridine, the positions ortho to the methoxy group (C3 and C5) are electronically enriched.

Reaction:

Caption: Bromination of 4-methoxypyridine.

Protocol:

-

Dissolve 4-methoxypyridine (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The use of acetic acid as a solvent helps to moderate the reactivity of bromine. The electron-donating nature of the methoxy group directs the bromination to the C3 position.

Step 2: N-Oxidation of 3-Bromo-4-methoxypyridine

The pyridine nitrogen is then oxidized to the corresponding N-oxide. This transformation is crucial as it activates the C2 and C6 positions for subsequent nucleophilic attack and facilitates the introduction of the hydroxyl group.

Reaction:

Caption: N-Oxidation of 3-Bromo-4-methoxypyridine.

Protocol:

-

Dissolve 3-Bromo-4-methoxypyridine (1.0 eq) in dichloromethane (CH2Cl2).

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude N-oxide is often of sufficient purity for the next step, or it can be purified by recrystallization.

Causality: m-CPBA is a common and effective reagent for the oxidation of pyridines to their N-oxides under mild conditions.[1]

Step 3: Rearrangement to 3-Bromo-4-methoxy-2-hydroxypyridine

The N-oxide intermediate undergoes a rearrangement reaction to introduce a hydroxyl group at the C2 position, forming the pyridin-2(1H)-one tautomer. This is typically achieved by treatment with acetic anhydride followed by hydrolysis.

Reaction:

Caption: Rearrangement to the pyridin-2-one core.

Protocol:

-

Heat the 3-Bromo-4-methoxypyridine N-oxide (1.0 eq) in acetic anhydride (Ac2O) at reflux for 2-4 hours.

-

Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride and the acetate intermediate.

-

The hydrolysis can be promoted by adding a catalytic amount of acid or base.

-

The product, 3-Bromo-4-methoxy-2-hydroxypyridine (which exists in tautomeric equilibrium with 3-Bromo-4-methoxypyridin-2(1H)-one), will precipitate from the solution.

-

Collect the solid by filtration, wash with water, and dry.

Causality: The reaction proceeds through an initial acetylation of the N-oxide oxygen, followed by a[2][2]-sigmatropic rearrangement (a variation of the Boekelheide reaction) to form an intermediate that, upon hydrolysis, yields the desired 2-hydroxypyridine.

Step 4: Iodination of 3-Bromo-4-methoxy-2-hydroxypyridine

The next step is the regioselective iodination at the C5 position. The pyridinone ring is now activated for further electrophilic substitution.

Reaction:

Caption: Iodination of the pyridinone intermediate.

Protocol:

-

Dissolve 3-Bromo-4-methoxy-2-hydroxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. The reaction can be gently heated to increase the rate if necessary.

-

Monitor the reaction progress by TLC.

-

After completion, pour the reaction mixture into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Causality: N-iodosuccinimide is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heterocyclic systems.[3] The existing substituents on the pyridinone ring direct the iodination to the C5 position.

Step 5: N-Methylation of 3-Bromo-5-iodo-4-methoxy-2-hydroxypyridine

The final step is the methylation of the nitrogen atom of the pyridinone ring to yield the target molecule.

Reaction:

Caption: N-Methylation to the final product.

Protocol:

-

Suspend 3-Bromo-5-iodo-4-methoxy-2-hydroxypyridine (1.0 eq) and potassium carbonate (K2CO3) (1.5 eq) in acetone.

-

Add methyl iodide (CH3I) (1.2 eq) to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water.

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify by recrystallization or column chromatography to yield this compound.

Causality: Potassium carbonate acts as a base to deprotonate the pyridinone nitrogen, forming a nucleophilic anion that readily reacts with the electrophilic methyl iodide in an SN2 reaction.

Data Summary

| Step | Starting Material | Product | Reagents | Yield (Expected) | Purity (Expected) |

| 1 | 4-Methoxypyridine | 3-Bromo-4-methoxypyridine | Br2, Acetic Acid | 70-80% | >95% |

| 2 | 3-Bromo-4-methoxypyridine | 3-Bromo-4-methoxypyridine N-oxide | m-CPBA, CH2Cl2 | 85-95% | >95% |

| 3 | 3-Bromo-4-methoxypyridine N-oxide | 3-Bromo-4-methoxy-2-hydroxypyridine | Ac2O, H2O | 75-85% | >98% |

| 4 | 3-Bromo-4-methoxy-2-hydroxypyridine | 3-Bromo-5-iodo-4-methoxy-2-hydroxypyridine | NIS, Acetonitrile | 60-70% | >95% |

| 5 | 3-Bromo-5-iodo-4-methoxy-2-hydroxypyridine | This compound | CH3I, K2CO3, Acetone | 80-90% | >98% |

Conclusion

This technical guide has detailed a plausible and scientifically sound synthetic pathway for the preparation of this compound. The proposed route leverages well-established synthetic transformations in heterocyclic chemistry. While this guide provides a robust framework, researchers should note that optimization of reaction conditions for each step may be necessary to achieve optimal yields and purity. The successful synthesis of this molecule will provide a valuable building block for the development of novel therapeutic agents.

References

-

Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. (Provides general context on the synthesis of substituted pyridines).

-

Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. (Provides information on iodination of aromatic compounds).

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. (Details the halogenation of pyridine N-oxides, relevant to the proposed synthesis).

-

Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. PrepChem.com. (Describes the bromination of a pyridinone, a key step in the proposed pathway).

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. (Discusses the synthesis of various substituted alkoxypyridines).

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH. (Provides background on the challenges and methods of pyridine halogenation).

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one. The methodologies and data interpretation are presented from the perspective of experienced application scientists, offering practical insights for researchers in drug discovery and materials science. While specific experimental data for this compound is not publicly available, this document will serve as a robust predictive guide based on the analysis of structurally similar molecules and foundational spectroscopic principles.

Molecular Structure and Spectroscopic Overview

This compound is a highly substituted pyridinone derivative with a unique combination of functional groups that give rise to distinct spectroscopic signatures. The presence of bromine and iodine atoms, a methoxy group, and an N-methyl group on the pyridinone core allows for a detailed structural elucidation using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, exhibiting three distinct singlets corresponding to the methoxy, N-methyl, and the lone aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 8.0 | Singlet | 1H | C6-H | The lone proton on the pyridinone ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and the halogen substituents. |

| ~ 3.8 - 4.2 | Singlet | 3H | O-CH₃ | The methoxy protons will appear as a singlet in the typical range for ethers. |

| ~ 3.3 - 3.7 | Singlet | 3H | N-CH₃ | The N-methyl protons are also expected to be a singlet, slightly upfield from the methoxy protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C=O | The carbonyl carbon of the pyridinone ring will be the most downfield signal. |

| ~ 155 | C4-O | The carbon attached to the methoxy group will be significantly deshielded. |

| ~ 140 | C6 | The carbon bearing the single proton will appear in the aromatic region. |

| ~ 110 | C3-Br | The carbon attached to the bromine atom will be shielded relative to other aromatic carbons but influenced by the halogen's electronegativity. |

| ~ 90 | C5-I | The carbon attached to the iodine atom is expected to be significantly shielded due to the heavy atom effect of iodine. |

| ~ 60 | O-CH₃ | The methoxy carbon will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen. |

| ~ 40 | N-CH₃ | The N-methyl carbon will be found in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A detailed workflow for acquiring high-quality NMR data is crucial for unambiguous structure confirmation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 1650 - 1680 | Strong | C=O stretch | The carbonyl group of the pyridinone ring will exhibit a strong absorption in this region. |

| ~ 1550 - 1600 | Medium | C=C stretch | Aromatic ring stretching vibrations. |

| ~ 1250 - 1300 | Strong | C-O stretch | Asymmetric stretching of the aryl-ether bond of the methoxy group. |

| ~ 1000 - 1050 | Medium | C-O stretch | Symmetric stretching of the aryl-ether bond. |

| ~ 500 - 600 | Medium | C-Br stretch | Carbon-bromine stretching vibration. |

| ~ 450 - 550 | Medium | C-I stretch | Carbon-iodine stretching vibration. |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular ion peak (M⁺) is expected to be observed, and its isotopic pattern will be characteristic of the presence of one bromine and one iodine atom.

| m/z (relative intensity) | Assignment | Rationale |

| 343/345 | [M]⁺ | The molecular ion peak. The presence of bromine will result in two peaks of nearly equal intensity separated by 2 Da (⁷⁹Br and ⁸¹Br). |

| 328/330 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy or N-methyl group. |

| 315/317 | [M - CO]⁺ | Loss of carbon monoxide from the pyridinone ring. |

| 216/218 | [M - I]⁺ | Loss of an iodine radical. |

| 127 | [I]⁺ | Iodine cation. |

High-Resolution Mass Spectrometry (HRMS)

For unambiguous elemental composition confirmation, HRMS is indispensable.

-

Calculated Exact Mass for C₇H₇⁷⁹Br¹²⁷INO₂: 342.8705

-

Calculated Exact Mass for C₇H₇⁸¹Br¹²⁷INO₂: 344.8684

Experimental Protocol for MS Data Acquisition (Direct Infusion ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly coupled with high-resolution mass analyzers.

Caption: Workflow for direct infusion ESI-MS analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS. By carefully acquiring and interpreting the data from these techniques, researchers can confidently confirm the structure and purity of this novel compound, paving the way for its further investigation in various scientific disciplines. The protocols and predicted data presented in this guide provide a solid framework for the successful spectroscopic analysis of this and structurally related molecules.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link][1]

-

PubChem. (n.d.). 3-bromo-5-iodo-2-methoxypyridine. Retrieved January 17, 2026, from [Link][2]

-

Royal Society of Chemistry. (2011). Supporting Information - Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. Retrieved January 17, 2026, from [Link][3]

-

Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved January 17, 2026, from [Link][4]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of multiple reactive sites, including two distinct halogens, offers a platform for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this target molecule, detailing the selection of starting materials, step-by-step experimental protocols, and the underlying chemical principles.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests a convergent approach, starting from a readily available pyridin-2-one scaffold. The key disconnections involve the sequential introduction of the bromine and iodine atoms, the N-methyl group, and the O-methyl group.

Caption: Retrosynthetic pathway for the target molecule.

The proposed forward synthesis commences with the commercially available 4-hydroxypyridin-2(1H)-one. The synthetic strategy prioritizes the introduction of the thermally and chemically stable methyl groups before the sensitive halogenation steps. The order of halogenation is crucial; bromination is proposed to precede iodination to control regioselectivity, as the presence of the electron-withdrawing bromine at the 3-position is expected to direct the subsequent bulky iodine electrophile to the less sterically hindered and electronically favorable 5-position.

Selection of Starting Materials

The primary starting material for this synthesis is 4-hydroxypyridin-2(1H)-one . This compound is commercially available from various suppliers, including but not limited to SRIRAMCHEM and BLD Pharm.[1][2] Its tautomeric nature with 2,4-dihydroxypyridine is an important consideration for its reactivity.[3][4]

| Starting Material | Supplier Examples | CAS Number | Key Properties |

| 4-Hydroxypyridin-2(1H)-one | SRIRAMCHEM, BLD Pharm, ChemicalBook | 626-03-9 | White to off-white solid, tautomerizes with 2,4-dihydroxypyridine. |

Alternatively, 4-hydroxypyridine can be utilized as a starting material, which can be converted to 4-hydroxypyridin-2(1H)-one.[5][6][7]

Experimental Protocols

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic workflow.

Step 1: Synthesis of 4-Hydroxy-1-methylpyridin-2(1H)-one

The N-methylation of 4-hydroxypyridin-2(1H)-one can be achieved using a suitable methylating agent in the presence of a base. A literature procedure for a similar N-methylation of a protected pyridinone provides a reliable starting point.[8]

Protocol:

-

To a solution of 4-hydroxypyridin-2(1H)-one (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2 equivalents).

-

Add methyl iodide (MeI, 1.5 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 4-hydroxy-1-methylpyridin-2(1H)-one.

Step 2: Synthesis of 4-Methoxy-1-methylpyridin-2(1H)-one

The subsequent O-methylation of the 4-hydroxy group can be performed using a methylating agent. To favor O-alkylation over potential N-alkylation of the pyridinone ring, specific conditions are employed.[9]

Protocol:

-

Suspend 4-hydroxy-1-methylpyridin-2(1H)-one (1 equivalent) and silver carbonate (Ag₂CO₃, 1.4 equivalents) in an anhydrous solvent such as toluene.

-

Add an excess of methyl iodide (MeI, 10 equivalents).

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove silver salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford 4-methoxy-1-methylpyridin-2(1H)-one.

Step 3: Synthesis of 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one

The regioselective bromination at the 3-position is a critical step. The electron-donating methoxy group and the ring-activating nature of the N-methylpyridinone system direct electrophilic substitution to the 3- and 5-positions. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such systems.[10]

Protocol:

-

Dissolve 4-methoxy-1-methylpyridin-2(1H)-one (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 3-bromo-4-methoxy-1-methylpyridin-2(1H)-one.

Step 4: Synthesis of this compound

The final iodination step is directed to the 5-position due to the presence of the bromo substituent at the 3-position. Various iodinating reagents can be employed, such as N-iodosuccinimide (NIS) or a combination of molecular iodine and an oxidant.[11][12][13]

Protocol:

-

Dissolve 3-bromo-4-methoxy-1-methylpyridin-2(1H)-one (1 equivalent) in a suitable solvent, such as dichloromethane or acetonitrile.

-

Add N-iodosuccinimide (NIS, 1.2 equivalents) at room temperature.

-

Stir the reaction mixture in the dark to prevent light-induced side reactions.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Characterization

The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

Safety Considerations

This synthesis involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for each reagent before use.

Conclusion

The synthetic route outlined in this guide provides a logical and experimentally viable pathway for the preparation of this compound from commercially available starting materials. The key to this synthesis lies in the strategic sequence of N- and O-methylation followed by regioselective halogenations. This highly functionalized pyridinone is a valuable intermediate for further synthetic elaborations, offering numerous possibilities for the development of novel compounds in various fields of chemical research.

References

-

4-Hydroxypyridine Manufacturer & Supplier. Bulat Pharmaceutical. [Link]

-

Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. PubMed. [Link]

-

4-Hydroxypyridine, 97% | CAS 626-64-2. Chemical-Suppliers. [Link]

-

(PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. [Link]

-

4-Hydroxy-6-methylpyridin-2(1H)-one. PMC - NIH. [Link]

-

Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH. [Link]

-

Selective C–H Iodination of (Hetero)arenes. PMC - NIH. [Link]

-

Methylation of pyridine N‐oxides using various peroxides. ResearchGate. [Link]

-

Methylation of pyridin-2-one with methanol over γ-alumina in vapor phase. ProQuest. [Link]

-

Selective bromination of polyenes by 2,4,4,6-tetrabromocyclohexa-2,5-dienone. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- Methylation of pyridines.

-

Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science. [Link]

-

Radical Retrosynthesis. PMC - NIH. [Link]

-

Species variations in the N-methylation and quaternization of [14C]pyridine. PubMed. [Link]

-

1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. PMC - NIH. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Catalyst-Free Trans-Selective Oxyiodination and Oxychlorination of Alkynes Employing N–X (Halogen) Reagents. MDPI. [Link]

-

4-Bromo-2-methoxypyridine. Oakwood Chemical. [Link]

-

Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. PMC - NIH. [Link]

-

How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate. [Link]

-

The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

-

4-Pyridone. Wikipedia. [Link]

-

Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. ResearchGate. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Organic Chemistry Portal. [Link]

-

(PDF) Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. ResearchGate. [Link]

-

4-Hydroxypyridine. PubChem. [Link]

-

4 Methoxypyridin 2(1H) One. Cenmed Enterprises. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound. 北京欣恒研科技有限公司. [Link]

-

This compound. 阿镁生物. [Link]

Sources

- 1. 4-hydroxypyridin-2(1H)-one - SRIRAMCHEM [sriramchem.com]

- 2. 626-03-9|4-Hydroxypyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bulatpharmaceutical.com [bulatpharmaceutical.com]

- 6. 4-Hydroxypyridine, 97% | CAS 626-64-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]

- 8. 4-Hydroxy-1-Methyl-1h-pyridin-2-one CAS#: 40357-87-7 [m.chemicalbook.com]

- 9. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems [organic-chemistry.org]

commercial availability of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one

An In-Depth Technical Guide to 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one for Advanced Research

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its unique polysubstituted pyridinone core, featuring distinct halogen atoms (bromine and iodine) at positions 3 and 5, offers orthogonal reactivity. This dual halogenation allows for selective, stepwise functionalization, making it an invaluable intermediate for constructing complex molecular architectures.

The presence of both a bromine and an iodine atom on the pyridinone ring provides two distinct reactive handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This capability is crucial for the synthesis of novel pharmaceutical candidates and advanced materials. The pyridin-2(1H)-one scaffold itself is a well-established pharmacophore found in numerous biologically active molecules, exhibiting potential as enzyme inhibitors or antimicrobial agents.[2][3] This guide provides a comprehensive overview of the compound's commercial availability, physicochemical properties, a plausible synthetic strategy, and its applications, grounded in established chemical principles.

Physicochemical Properties and Identification

A clear understanding of the compound's fundamental properties is the starting point for any research application. These identifiers are critical for accurate sourcing, experimental planning, and regulatory compliance.

| Property | Value | Source |

| CAS Number | 920490-71-7 | [2][4] |

| Molecular Formula | C₇H₇BrINO₂ | [4] |

| Molecular Weight | 343.94 g/mol | [2][4] |

| MDL Number | MFCD22380410 | [2][4] |

| SMILES Code | O=C1C(Br)=C(OC)C(I)=CN1C | [4] |

| InChI Key | Not explicitly available, derived from structure. | |

| Appearance | Solid (inferred from storage conditions) | |

| Purity | Typically ≥97% | [2][5] |

| Storage | 2-8°C, sealed in dry, dark place | [4] |

Commercial Availability and Sourcing

This compound is available as a research chemical from several specialized suppliers. It is typically offered in small quantities suitable for laboratory-scale synthesis and discovery research. Researchers should note that this is a specialized reagent and may be subject to lead times.

| Supplier | Catalog Number (Example) | Available Quantities | Notes |

| BLDpharm | BD1098492 | Inquire for bulk | Temporarily out of stock online, email inquiry suggested.[4] |

| MySkinRecipes | #194179 | 100mg, 250mg | Lists pricing and a 10-20 day lead time.[2] |

| Aladdin | B1044416 | 100mg | Lists purity of ≥97%.[5] |

| ChemShuttle | (Similar Structures Available) | 1g, 5g | While not listing the exact compound, they supply structurally related dihalogenated pyridines, indicating capability for custom synthesis. |

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.

Synthetic Strategy: A Plausible Retrosynthetic Approach

The causality behind this proposed multi-step synthesis is rooted in controlling the regioselectivity of the halogenation reactions. Starting with a pre-formed pyridinone ring allows for directed installation of the bromine and iodine atoms, leveraging the activating or deactivating effects of the existing substituents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 920490-71-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:920490-71-7 - 阿镁生物 [amaybio.com]

safety and handling of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound (CAS No. 920490-71-7) is a halogenated pyridinone derivative.[1][2] Its structure, featuring bromine, iodine, and a methoxy group on a pyridinone core, suggests its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[3][4] The presence of two different halogens (bromo and iodo) allows for selective, stepwise reactions such as cross-coupling, making it a valuable building block in medicinal chemistry.[3][4] However, the same reactive sites necessitate a cautious approach to its handling.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a risk assessment must be based on the potential hazards associated with its functional groups and related molecules.

Inferred Potential Hazards:

-

Toxicity: Halogenated organic compounds can exhibit varying levels of toxicity. Based on safety data for similar structures, this compound should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin.

-

Skin and Eye Irritation: Many bromo- and iodo-substituted aromatic compounds are known to cause skin and eye irritation.[5][6] Direct contact should be strictly avoided.

-

Respiratory Irritation: If the compound is a dust or powder, inhalation may lead to respiratory irritation.[6]

-

Environmental Hazards: The environmental impact of this compound is unknown. As a precautionary measure, it should not be allowed to enter drains or the environment.

Risk Assessment Workflow

A systematic approach to risk assessment is crucial before any experimental work begins.

Caption: General Emergency Response Workflow.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. [7]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or with general laboratory trash.

Summary of Key Information

| Property | Information | Source |

| CAS Number | 920490-71-7 | [1][2][8] |

| Molecular Formula | C₇H₇BrINO₂ | [1][8] |

| Molecular Weight | 343.94 g/mol | [1][8] |

| Appearance | Solid (form not specified) | Inferred |

| Storage | 2-8°C, sealed, dry, dark place | [8] |

| Inferred Hazards | Harmful if swallowed, skin/eye/respiratory irritant | [5][6] |

| Handling | Use in a chemical fume hood with appropriate PPE | [7][9] |

References

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 3-Bromo-1-methylpyridin-4(1H)-one.

- Sigma-Aldrich. (2014). Safety Data Sheet.

- Echemi. (n.d.). 3-Bromo-1-methyl-5-(trifluoromethyl)-2(1H)-pyridinone Safety Data Sheets.

- BLDpharm. (n.d.). 920490-71-7|this compound.

- Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-4-methylpyridine.

- Avocado Research Chemicals Ltd. (2010). Safety Data Sheet: 3-Bromo-4-methylpyridine.

- Sigma-Aldrich. (2024). Safety Data Sheet: 4-bromoaniline.

- Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound.

- Benchchem. (n.d.). 3-Bromo-5-iodo-2-methoxy-6-methylpyridine.

- Benchchem. (n.d.). Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide.

- Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - CAS:920490-71-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 920490-71-7|this compound|BLD Pharm [bldpharm.com]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Solubility of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one, a substituted pyridinone of interest in pharmaceutical research and development. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a comprehensive framework for researchers. It outlines the theoretical principles governing its solubility, presents a systematic approach to experimental solubility determination, and discusses the interpretation of such data within a drug development context. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into characterizing the solubility of complex organic molecules.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, manufacturability, and ultimately, its clinical efficacy. For a novel compound such as this compound, a thorough understanding of its solubility profile in a range of organic solvents is not merely an academic exercise but a prerequisite for its advancement.

This guide delves into the solubility of this specific substituted pyridinone, a class of compounds known for their diverse biological activities.[1][2][3][4] The heavily substituted nature of this molecule—featuring bromine and iodine atoms, a methoxy group, and an N-methylated pyridinone core—presents a complex interplay of electronic and steric factors that dictate its interaction with various solvents. Understanding these interactions is paramount for tasks such as:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms.

-

Analytical Method Development: Choosing mobile phases for chromatographic analysis.

-

In Vitro and In Vivo Studies: Preparing stock solutions and understanding dissolution behavior in biological milieus.

This document is structured to provide a logical progression from theoretical underpinnings to practical application, empowering the researcher to systematically characterize and interpret the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6][7] For this compound, we must consider the contributions of its various functional groups.

2.1. Molecular Structure and Polarity

The subject molecule possesses a complex polarity profile:

-

Polar Moieties: The pyridinone core contains a carbonyl group (C=O) and a tertiary amine (N-CH₃), both of which are polar and can act as hydrogen bond acceptors.[1][2] The methoxy group (-OCH₃) also contributes to the molecule's polarity.

-

Halogen Atoms: The bromine and iodine substituents are electronegative, inducing dipoles. Their large size also contributes to van der Waals interactions.[8][9][10]

-

Nonpolar Character: The overall molecule has a significant hydrocarbon framework, which contributes to its nonpolar character.

The interplay of these features suggests that the compound will exhibit moderate polarity and, therefore, will likely be more soluble in solvents of similar polarity.

2.2. The Role of Hydrogen Bonding

The pyridinone oxygen is a potential hydrogen bond acceptor.[1][2] Solvents that are strong hydrogen bond donors (e.g., alcohols) are expected to interact favorably with this site, enhancing solubility. The N-methylation of the pyridinone ring, however, removes the N-H group, which would otherwise act as a hydrogen bond donor.[11][12][13] This modification can impact solubility in complex ways; while it removes a key site for hydrogen bonding, it can also disrupt crystal lattice energy, potentially increasing solubility in certain solvents.[11]

2.3. Impact of Solvent Properties

The choice of solvent is critical, and their properties can be broadly categorized:

-

Polar Protic Solvents: (e.g., methanol, ethanol) Can act as both hydrogen bond donors and acceptors. These are expected to be effective solvents.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) Possess dipoles but lack O-H or N-H bonds. Their ability to act as hydrogen bond acceptors will be a key determinant of solubility.

-

Nonpolar Solvents: (e.g., hexane, toluene) Lack significant dipoles and cannot engage in hydrogen bonding. Solubility in these solvents is expected to be low.

The relationship between these factors can be visualized as a decision-making process for solvent selection.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The saturation shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[14][15][16][17]

3.1. Saturation Shake-Flask Methodology

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Protocol:

-

Preparation: Add an excess of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" is critical to ensure that equilibrium is reached with undissolved solid present.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to establish that the chosen time is sufficient for equilibrium to be achieved.[14][15]

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to sediment. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

This experimental workflow is a self-validating system when appropriate controls are included, such as ensuring the presence of solid compound at the end of the experiment and verifying that the solubility value does not change with longer equilibration times.

3.2. Good Laboratory Practices (GLP) in Solubility Measurement

Adherence to GLP is crucial for generating reliable and reproducible solubility data.[14][15][18] Key considerations include:

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately recorded temperature is essential.[14][15]

-

Purity of Compound and Solvents: Use well-characterized, high-purity compound and analytical grade solvents.

-

Validated Analytical Method: The method used for quantification must be validated for linearity, accuracy, and precision according to ICH guidelines.[19][20]

-

Documentation: Meticulous record-keeping of all experimental parameters is necessary.[18]

Solubility Profile of this compound: A Hypothetical Data Set

| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) at 25°C |

| Hexane | Nonpolar | 1.9 | < 0.1 |

| Toluene | Nonpolar Aromatic | 2.4 | 1-5 |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 10-20 |

| Acetone | Polar Aprotic | 21 | 20-50 |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 15-30 |

| Ethanol | Polar Protic | 24.5 | 30-60 |

| Methanol | Polar Protic | 32.7 | 50-100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 100 |

| Water | Polar Protic | 80.1 | < 0.01 |

Disclaimer: The quantitative values in this table are hypothetical and intended for illustrative purposes only. Actual experimental results may vary.

Discussion and Interpretation of Results

The hypothetical data aligns with the theoretical predictions:

-

Low Solubility in Nonpolar Solvents: The compound's polar nature results in poor solubility in nonpolar solvents like hexane. The slightly higher solubility in toluene may be attributed to potential π-π stacking interactions between the aromatic rings.

-

Good Solubility in Polar Aprotic Solvents: Solvents like acetone and DMSO are effective due to their polarity and ability to act as hydrogen bond acceptors for the pyridinone carbonyl group. DMSO, with its high polarity, is predicted to be an excellent solvent.

-

Excellent Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol are predicted to be very effective solvents. Their ability to act as hydrogen bond donors allows for strong interactions with the compound's hydrogen bond acceptors, leading to high solubility.

-

Insolubility in Water: Despite its polar groups, the large, nonpolar, and halogenated structure of the molecule is expected to make it practically insoluble in water, a common characteristic of many complex organic drug candidates.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental methodology like the saturation shake-flask method, researchers can generate the high-quality data necessary to advance a compound through the drug development pipeline.

The next steps for a researcher would be to perform the described experiments to generate actual solubility data. Further studies could also explore the temperature dependence of solubility and the impact of pH on solubility in aqueous buffer systems, which are critical for predicting in vivo behavior. This foundational knowledge of solubility is indispensable for informed decision-making in synthesis, formulation, and preclinical development.

References

-

Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

Uptiva. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Sussex Drug Discovery Centre. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Avdeef, A. (2012). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

-

Dahlin, J. L., et al. (2015). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 58(6), 2636-2646. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. USP-NF. [Link]

-

Bohon, R. L., & Claussen, W. F. (1951). The Solubility of Aromatic Hydrocarbons in Water. Journal of the American Chemical Society, 73(4), 1571-1578. [Link]

-

Ribeiro da Silva, M. A., et al. (2020). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 25(21), 5035. [Link]

-

ResearchGate. (2023). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

-

Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties. Pharmaceutical Networking. [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Toronto. [Link]

-

EMA. (1999). ICH Topic Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency. [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

-

University of Sydney. (2023). Solubility of Organic Compounds. University of Sydney. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of California, Irvine. [Link]

-

Taylor & Francis Online. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Taylor & Francis Online. [Link]

-

Scribd. (n.d.). Solubility Verification Methods. Scribd. [Link]

-

National Center for Biotechnology Information. (2014). Influence of intramolecular hydrogen bonds on the binding potential of methylated β-cyclodextrin derivatives. PubMed Central. [Link]

-

Zhang, X., et al. (2021). Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 47, 128172. [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Wikipedia. [Link]

-

GovInfo. (2008). ICH Guidance for Industry: Q3A Impurities in New Drug Substances. GovInfo. [Link]

-

EMA. (1997). ICH Topic Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. [Link]

-

FDA. (2018). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. FDA. [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. Introductory Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2018). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. PubMed Central. [Link]

-

MaterialsZone. (2025). 10 Examples of Good Laboratory Practice (GLP). MaterialsZone. [Link]

-

YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility? YouTube. [Link]

-

ResearchGate. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. ResearchGate. [Link]

-

Martin, A., et al. (1982). Dependence of solute solubility parameters on solvent polarity. Journal of Pharmaceutical Sciences, 71(8), 849-857. [Link]

-

Sadowsky, D., et al. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental Science & Technology, 48(18), 10904-10911. [Link]

-

Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? Quora. [Link]

-

MDPI. (2024). Solvent Polarity/Polarizability Parameters: A Study of Catalan's SPP N , Using Computationally Derived Molecular Properties, and Comparison with π* and E T (30). Molecules, 29(4), 794. [Link]

-

PubChem. (n.d.). 3-Bromo-1-methylpyridin-4(1H)-one. PubChem. [Link]

-

Harris, M. A., et al. (1998). Competitive behavior in the interactive toxicology of halogenated aromatic compounds. Toxicology and Applied Pharmacology, 150(2), 293-303. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Beijing Innochem. (n.d.). This compound. Beijing Innochem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dehalogenation of aromatics by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Competitive behavior in the interactive toxicology of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Influence of intramolecular hydrogen bonds on the binding potential of methylated β-cyclodextrin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. uspnf.com [uspnf.com]

- 17. uspnf.com [uspnf.com]

- 18. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 19. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 20. database.ich.org [database.ich.org]

The Emerging Potential of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one: A Technical Guide for Medicinal Chemists

Abstract

The 2-pyridinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2] This technical guide delves into the prospective applications of a unique, highly functionalized derivative, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one . While direct literature on this specific molecule is nascent[3], an analysis of its constituent chemical motifs—a dihalogenated pyridinone ring, a methoxy group, and an N-methyl substituent—provides a powerful framework for predicting its utility in drug discovery. This document outlines potential therapeutic targets, proposes strategic chemical modifications, and provides detailed experimental protocols to unlock the potential of this promising scaffold for researchers, scientists, and drug development professionals.

The Strategic Value of the Scaffold: An Analysis of Functional Groups

The therapeutic potential of this compound stems from the specific combination of its functional groups, each contributing distinct and valuable properties for drug design.

-

The 2-Pyridinone Core: This heterocyclic motif is a versatile pharmacophore found in drugs with activities ranging from antitumor and antimicrobial to anti-inflammatory effects.[1] Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions within enzyme active sites and protein pockets.[1][4] The 2-pyridinone scaffold is also considered a bioisostere for amides, phenols, and other heterocycles, enabling chemists to modulate physicochemical properties while retaining biological activity.[4][5]

-

Orthogonal Halogenation (C3-Bromo, C5-Iodo): The presence of two different halogens at distinct positions is the most synthetically compelling feature of this molecule. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for sequential, site-selective functionalization.[6] This "orthogonal" handle is a powerful tool for building molecular complexity and rapidly generating diverse chemical libraries. From a pharmacological standpoint, halogens can enhance binding affinity through halogen bonding, improve membrane permeability, and increase metabolic stability.[7]

-

The 4-Methoxy Group: The methoxy substituent is prevalent in many natural and synthetic drugs.[8] It can significantly enhance ligand-target binding, improve physicochemical properties like solubility, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[8][9] Often considered a non-lipophilic addition to aromatic systems, it can improve potency and ligand efficiency without the negative consequences of increased lipophilicity.[10]

-

The N-Methyl Group: N-alkylation of the pyridinone ring, in this case with a methyl group, blocks the hydrogen bond donor capability of the ring nitrogen and can improve cell permeability and metabolic stability. It also provides a steric handle that can be used to probe interactions with target proteins.[11]

| Functional Group | Key Attributes in Drug Design | Potential Impact |

| 2-Pyridinone Core | Privileged scaffold, H-bond donor/acceptor, bioisostere.[1][5] | Broad applicability across multiple target classes. |

| C3-Bromo & C5-Iodo | Orthogonal handles for synthesis, halogen bonding potential.[6] | Enables rapid library synthesis, enhanced binding affinity. |

| 4-Methoxy Group | Improves solubility, potency, and ADME properties.[9][10] | Better drug-like properties and pharmacokinetic profile. |

| N-Methyl Group | Increases metabolic stability, tunes permeability.[11] | Improved bioavailability and in vivo efficacy. |

Prospective Therapeutic Applications & Development Strategy

Based on the activities of related halogenated and methoxy-substituted pyridinones, several therapeutic areas present as high-potential targets for derivatives of this scaffold.

-

Oncology (Kinase Inhibition): The 2-pyridinone motif is a known "hinge-binder" in many protein kinase inhibitors.[1] The scaffold can be elaborated via cross-coupling reactions to introduce functionalities that target the ATP-binding site of kinases implicated in cancer, such as MET, EGFR, or VEGFR.

-

Antiviral Agents: Substituted 2-pyridones have demonstrated activity against viruses like HIV and influenza.[1][12] The dihalogenated core provides a platform to synthesize novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) or endonuclease inhibitors.

-

Neuroinflammation & Neurodegeneration: Certain pyridinone derivatives have shown anti-inflammatory and neuroprotective effects.[13] Derivatives could be designed to target enzymes like phosphodiesterases (PDEs) or microglia-related targets.

Logical Drug Development Workflow

The key to unlocking this scaffold's potential lies in a systematic chemical elaboration strategy that leverages the differential reactivity of the C-I and C-Br bonds.

Caption: Proposed workflow for scaffold diversification and drug discovery.

Key Experimental Protocols

The following protocols provide a foundation for the synthesis and evaluation of novel drug candidates based on the title scaffold.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at the C5-Iodo Position

This protocol leverages the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond for selective arylation.

Rationale: Palladium-catalyzed cross-coupling reactions are fundamental to modern drug discovery. A site-selective reaction is crucial for building a defined library of compounds for structure-activity relationship (SAR) studies.[14]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried microwave vial under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2 eq.), palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as Na₂CO₃ (3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Seal the vial and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[15]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the C5-arylated product.

Protocol 2: Secondary Cross-Coupling at the C3-Bromo Position

This protocol functionalizes the remaining halogen position on the C5-arylated intermediate.

Rationale: Sequential coupling allows for the creation of highly complex, non-symmetrical molecules. The C-Br bond, being less reactive, requires slightly harsher conditions or different catalyst systems to activate effectively.[6][16]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried flask under argon, add the C5-arylated pyridinone from Protocol 1 (1.0 eq.), a second, different arylboronic acid (1.5 eq.), a robust palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq.), and a base like K₂CO₃ (3.0 eq.).

-

Solvent Addition: Add a degassed solvent such as DMF or DME.

-

Reaction: Heat the mixture to 100-120 °C until the starting material is consumed as monitored by LC-MS.

-

Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1 to isolate the 3,5-disubstituted pyridinone.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: c-Met Kinase)

This protocol outlines a representative biochemical assay to evaluate the biological activity of the synthesized compounds.

Rationale: A quantitative in vitro assay is the first step in determining if a compound interacts with the intended biological target. The c-Met kinase is a well-validated cancer target.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare solutions of recombinant human c-Met kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-